L-Aspartic acid sodium salt monohydrate

Descripción general

Descripción

L-Aspartic acid sodium salt monohydrate, also known as sodium L-aspartate monohydrate, is a sodium salt of aspartic acid. Aspartic acid is a non-essential amino acid that plays a crucial role in the biosynthesis of proteins. This compound is commonly used in various scientific and industrial applications due to its unique properties and functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Aspartic acid sodium salt monohydrate can be synthesized by reacting L-aspartic acid with sodium hydroxide. The reaction typically involves dissolving L-aspartic acid in water and then adding sodium hydroxide to the solution. The mixture is then heated to promote the reaction, resulting in the formation of sodium aspartate. The product is then crystallized and dried to obtain sodium aspartate monohydrate .

Industrial Production Methods: In industrial settings, sodium aspartate monohydrate is produced using similar methods but on a larger scale. The process involves the use of high-purity L-aspartic acid and sodium hydroxide. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The crystallization and drying steps are optimized to produce sodium aspartate monohydrate in bulk quantities .

Análisis De Reacciones Químicas

Types of Reactions: L-Aspartic acid sodium salt monohydrate undergoes various chemical reactions, including:

Oxidation: Sodium aspartate can be oxidized to form oxaloacetate.

Reduction: It can be reduced to form aspartate.

Substitution: Sodium aspartate can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various metal salts can be used to replace the sodium ion.

Major Products Formed:

Oxidation: Oxaloacetate

Reduction: Aspartate

Substitution: Metal aspartates (e.g., calcium aspartate, magnesium aspartate)

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

L-Aspartic acid sodium salt monohydrate plays a crucial role in the pharmaceutical industry, particularly in formulations aimed at enhancing cognitive function and energy levels.

- Cardioplegia Solutions : It is commonly used as an additive in cardioplegia solutions during cardiac surgeries. The compound helps protect myocardial cells by increasing anaerobic energy production during ischemic conditions, thereby minimizing damage when blood flow is restored . Clinical studies have demonstrated its efficacy in improving outcomes post-cardiopulmonary bypass surgery .

| Study | Indication | Dosage | Outcome |

|---|---|---|---|

| Randomized Controlled Trials | Cardiopulmonary Bypass Surgery | 13 mmol/L | Beneficial effect observed in immediate post-operative period |

Biochemical Research

In biochemical research, this compound is used extensively to study amino acid metabolism and protein synthesis.

- Metabolic Studies : The compound aids researchers in understanding cellular functions and metabolic pathways involving amino acids. It serves as a substrate for various enzymatic reactions, providing insights into metabolic disorders and potential therapeutic targets .

Food Industry

This compound is employed as a flavor enhancer and nutritional supplement in the food industry.

- Flavor Enhancement : Its ability to enhance taste makes it a valuable ingredient in various food products. The compound improves the nutritional profile of foods by providing essential amino acids necessary for human health .

| Application | Function |

|---|---|

| Flavor Enhancer | Improves taste |

| Nutritional Supplement | Provides essential amino acids |

Agricultural Applications

In agriculture, this compound acts as a biostimulant.

- Plant Growth Promotion : It enhances nutrient uptake and stress resistance in plants, leading to improved crop yields. Studies indicate that its application can significantly boost plant growth metrics such as shoot development and overall biomass .

Cosmetic Industry

The compound is also incorporated into cosmetic formulations due to its moisturizing properties.

Mecanismo De Acción

L-Aspartic acid sodium salt monohydrate exerts its effects through various mechanisms:

Metabolism: It is involved in the metabolism of amino acids and the synthesis of proteins.

Neurotransmission: this compound plays a role in neurotransmission by acting as a neurotransmitter for fast synaptic excitation.

Energy Production: It facilitates the tricarboxylic acid cycle flux, enhancing oxidative phosphorylation and energy production.

Comparación Con Compuestos Similares

L-Aspartic acid sodium salt monohydrate can be compared with other similar compounds such as:

Calcium Aspartate: Similar to sodium aspartate but with calcium as the cation. It is used as a calcium supplement.

Magnesium Aspartate: Contains magnesium as the cation and is used as a magnesium supplement.

Potassium Aspartate: Contains potassium as the cation and is used to replenish potassium levels in the body.

Uniqueness: this compound is unique due to its specific role in enhancing athletic performance and its use in various scientific research applications. Its ability to facilitate the tricarboxylic acid cycle flux and act as a neurotransmitter sets it apart from other similar compounds .

Actividad Biológica

L-Aspartic acid sodium salt monohydrate (also known as sodium L-aspartate) is a sodium salt derivative of the amino acid L-aspartic acid. It plays significant roles in various biological processes, particularly in the central nervous system and metabolic pathways. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical and Physical Properties

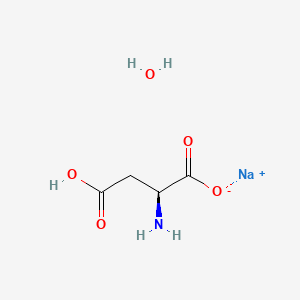

- Chemical Formula : C4H6NNaO4·H2O

- Molecular Weight : Approximately 173.1 g/mol

- Appearance : White crystalline solid

- Solubility : Highly soluble in water

Biological Functions

This compound is involved in several critical biological functions:

- Neurotransmitter Role : It acts as an excitatory neurotransmitter in the central nervous system, facilitating synaptic transmission. This function is crucial for normal brain activity and cognitive processes .

- Metabolic Intermediate : It participates in the urea cycle and gluconeogenesis, contributing to nitrogen metabolism and energy production .

- Buffering Agent : In laboratory settings, it serves as a component of buffers and cell culture media, helping maintain pH stability essential for cellular functions .

The biological activity of L-aspartic acid sodium salt can be attributed to several mechanisms:

- Excitatory Neurotransmission :

- Energy Metabolism :

- Cell Proliferation :

1. Use in Cardiac Surgery

A clinical study investigated the use of sodium L-aspartate monohydrate during coronary artery bypass grafting (CABG) surgery. The findings suggested that its administration as part of a cardioplegia solution improved myocardial protection during surgery by reducing intramyocardial leukocyte infiltration .

| Study Reference | Indication | Dosage | Administration Route |

|---|---|---|---|

| Doğan et al., 2018 | CABG Surgery | Not specified | Intracardiac injection |

2. Neuroprotective Effects

A narrative review highlighted the potential neuroprotective effects of L-aspartic acid in psychiatric disorders. Alterations in its metabolism were associated with conditions such as depression and schizophrenia, suggesting that targeting L-aspartate pathways could be a therapeutic strategy .

Research Findings

Recent studies have expanded our understanding of the biological activity of this compound:

- Neurotransmission : The compound has been linked to enhanced neurotransmission efficacy, particularly in models studying neuroinflammation and neurodegeneration .

- Metabolic Disorders : Research indicates that dysregulation in L-aspartate levels may be implicated in metabolic disorders such as diabetes and hyperammonemia, highlighting its importance in maintaining metabolic homeostasis .

Propiedades

IUPAC Name |

sodium;(2S)-2-amino-4-hydroxy-4-oxobutanoate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Na.H2O/c5-2(4(8)9)1-3(6)7;;/h2H,1,5H2,(H,6,7)(H,8,9);;1H2/q;+1;/p-1/t2-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTHNBYUFXSJPS-JIZZDEOASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N)C(=O)O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NNaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186056 | |

| Record name | Sodium aspartate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3792-50-5, 323194-76-9 | |

| Record name | L-Aspartic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium aspartate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hydrogen L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.